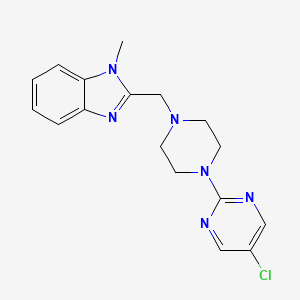

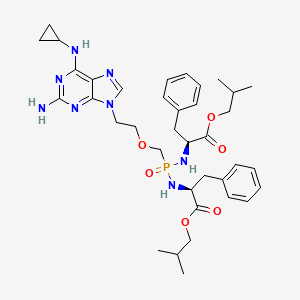

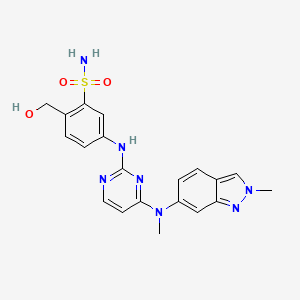

2-(4-(4-乙氧基-6-氧代-1,6-二氢吡啶-3-基)-2-氟苯基)-N-(5-(1,1,1-三氟-2-甲基丙烷-2-基)异恶唑-3-基)乙酰胺

描述

RET kinase inhibitor 1 is an inhibitor of rearranged during transfection (RET) kinase (IC50 = 0.4 nM). It is selective for RET kinase over VEGF receptor 2 (VEGFR2/KDR; IC50 = 109 nM). RET kinase inhibitor 1 reduces the number of abdominal contractions induced by colorectal distension in acetic acid-sensitized rats when administered at a dose of 10 mg/kg twice per day.

GSK3179106 is a potent, selective, and gut-restricted pyridone hinge binder small molecule RET kinase inhibitor with a RET IC50 of 0.3 nM and is efficacious in vivo. GSK3179106 is being developed by GlaxoSmithKline for the treatment of irritable bowel syndrome. GSK3179106 showed IC50s of 0.4 and 11 nM in the biochemical assay and cellular assay, respectively. GSK3179106 had a clean genotoxic profile with no embedded genotoxicity liabilities.

科学研究应用

RET Kinase Inhibition

GSK3179106 is a potent and selective gut-restricted RET (Rearranged during transfection) kinase inhibitor . RET kinase is involved in cell growth and differentiation, and its dysregulation is associated with various types of cancers. Therefore, inhibiting RET kinase can be a potential therapeutic strategy for these conditions.

Treatment of Digestive System Disorders

The compound has been identified as a potential treatment for digestive system disorders . By selectively inhibiting RET kinase in the gut, it may help manage symptoms associated with these disorders.

Management of Irritable Bowel Syndrome (IBS)

GSK3179106 has been investigated for its potential use in the treatment of Irritable Bowel Syndrome (IBS) . IBS is a common disorder that affects the large intestine and can cause cramping, abdominal pain, bloating, gas, and diarrhea or constipation.

Attenuation of Abdominal Contractions

Research has shown that GSK3179106 can attenuate abdominal contractions induced by colorectal distention in rat models . This suggests a potential application in managing conditions characterized by abnormal gut motility.

Pharmacokinetic Studies

GSK3179106 has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion . These studies are crucial in drug development to determine the appropriate dosage and potential side effects.

Safety and Tolerability Studies

The compound has been evaluated in phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics . These studies are essential to ensure that the drug is safe for use in humans and to determine the maximum tolerated dose.

作用机制

Target of Action

GSK3179106, also known as 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide, is a potent and selective inhibitor of the RET kinase . RET (Rearranged during Transfection) is a neuronal growth factor receptor tyrosine kinase that plays a critical role in the development and function of the enteric nervous system (ENS) .

Mode of Action

GSK3179106 interacts with its target, the RET kinase, by inhibiting its phosphorylation . This inhibition disrupts the normal functioning of the RET kinase, which is essential for synaptic formation, signal transmission, and neuronal plasticity .

Biochemical Pathways

The inhibition of RET kinase by GSK3179106 affects the normal functioning of the ENS. The ENS regulates many functions of the gastrointestinal (GI) tract. Inflammation or stress-induced expression of growth factors or cytokines may lead to hyperinnervation of visceral afferent neurons in the GI tract, contributing to the pathophysiology of irritable bowel syndrome (IBS) .

Result of Action

The inhibition of RET kinase by GSK3179106 leads to the attenuation of post-inflammatory and stress-induced visceral hypersensitivity . This results in a reduction of major symptoms for IBS patients, such as abdominal pain and abnormal bowel habits .

Action Environment

The action of GSK3179106 is influenced by the environment within the GI tract. Inflammation or stress in the GI tract can lead to an increase in the expression of growth factors or cytokines, which in turn can enhance the hyperinnervation of visceral afferent neurons . This suggests that the efficacy and stability of GSK3179106 could be influenced by the inflammatory and stress conditions within the GI tract.

属性

IUPAC Name |

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKJSSOUXWLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide | |

CAS RN |

1627856-64-7, 1884420-19-2 | |

| Record name | GSK-3179106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-3179106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does GSK3179106 interact with its target, RET, and what are the downstream effects of this interaction?

A: GSK3179106 is a potent and selective inhibitor of the rearranged during transfection (RET) kinase. [] It binds to the kinase domain of RET, preventing the phosphorylation of downstream signaling molecules. [] RET is a receptor tyrosine kinase that plays a crucial role in the development and function of the enteric nervous system (ENS). [, ] By inhibiting RET activity, GSK3179106 aims to modulate neuronal signaling within the ENS, potentially alleviating symptoms associated with visceral hypersensitivity, such as those observed in Irritable Bowel Syndrome (IBS). [, ]

Q2: What is the relationship between the structure of GSK3179106 and its activity as a RET kinase inhibitor?

A: The development of GSK3179106 involved extensive structure-activity relationship (SAR) studies. [] While the provided research papers don't disclose specific structural modifications and their impact, they highlight that these studies were crucial in optimizing the compound's potency, selectivity, and ability to be restricted to the gut. [] This suggests that modifications to the core structure of GSK3179106 likely influence its binding affinity for RET, its ability to penetrate different tissues, and potentially its metabolic stability.

Q3: What preclinical evidence supports the potential use of GSK3179106 for the treatment of IBS?

A: Researchers investigated the efficacy of GSK3179106 in several rodent models of visceral hypersensitivity, a hallmark of IBS. [] These models included colonic irritation, acute colonic inflammation, and stress-induced visceral hypersensitivity. In all tested models, administration of GSK3179106 significantly reduced the visceromotor response to colorectal distension, indicating a reduction in pain perception. [] This preclinical evidence suggests that targeting RET with a gut-restricted inhibitor like GSK3179106 may offer a novel therapeutic strategy for managing IBS symptoms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

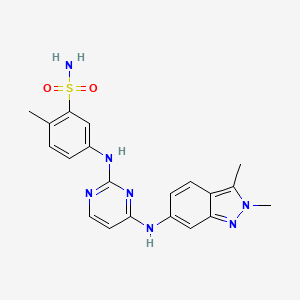

![Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B607751.png)

![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)

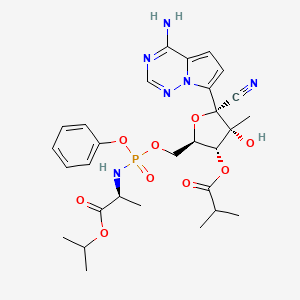

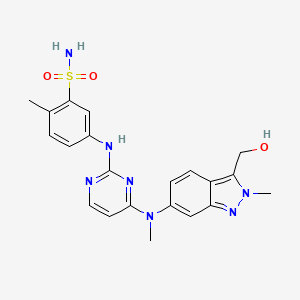

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)